Cas no 1602087-71-7 (3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl-)
3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl- Chemical and Physical Properties
Names and Identifiers
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- 3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl-
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- Inchi: 1S/C11H8ClNO2/c1-6-3-2-4-7-8(6)5-9(11(14)15)13-10(7)12/h2-5H,1H3,(H,14,15)
- InChI Key: QNLMCOMMKRSHEU-UHFFFAOYSA-N
- SMILES: C1(Cl)C2=C(C(C)=CC=C2)C=C(C(O)=O)N=1
3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-398266-0.05g |
1-chloro-5-methylisoquinoline-3-carboxylic acid |
1602087-71-7 | 0.05g |
$792.0 | 2023-03-02 | ||
| Enamine | EN300-398266-0.1g |
1-chloro-5-methylisoquinoline-3-carboxylic acid |
1602087-71-7 | 0.1g |
$829.0 | 2023-03-02 | ||
| Enamine | EN300-398266-0.25g |
1-chloro-5-methylisoquinoline-3-carboxylic acid |
1602087-71-7 | 0.25g |
$867.0 | 2023-03-02 | ||
| Enamine | EN300-398266-0.5g |
1-chloro-5-methylisoquinoline-3-carboxylic acid |
1602087-71-7 | 0.5g |
$905.0 | 2023-03-02 | ||
| Enamine | EN300-398266-1.0g |
1-chloro-5-methylisoquinoline-3-carboxylic acid |
1602087-71-7 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-398266-2.5g |
1-chloro-5-methylisoquinoline-3-carboxylic acid |
1602087-71-7 | 2.5g |
$1848.0 | 2023-03-02 | ||
| Enamine | EN300-398266-5.0g |
1-chloro-5-methylisoquinoline-3-carboxylic acid |
1602087-71-7 | 5.0g |
$2732.0 | 2023-03-02 | ||
| Enamine | EN300-398266-10.0g |
1-chloro-5-methylisoquinoline-3-carboxylic acid |
1602087-71-7 | 10.0g |
$4052.0 | 2023-03-02 |
3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl- Related Literature
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M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
Additional information on 3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl-
Recent Advances in the Study of 3-Isoquinolinecarboxylic Acid, 1-chloro-5-methyl- (CAS: 1602087-71-7)
The compound 3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl- (CAS: 1602087-71-7) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This research brief aims to synthesize the latest findings related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent studies have highlighted the unique structural features of 3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl-, which make it a promising scaffold for the design of novel bioactive molecules. The presence of both a carboxylic acid group and a chloro-methyl substitution at specific positions on the isoquinoline ring has been shown to enhance its interaction with various biological targets, including enzymes and receptors involved in inflammatory and oncogenic pathways.
One of the key breakthroughs in the synthesis of this compound involves the optimization of reaction conditions to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) demonstrated a novel catalytic method for the efficient synthesis of 3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl-, using palladium-catalyzed cross-coupling reactions. This method not only reduces the number of synthetic steps but also minimizes the formation of by-products, making it more suitable for large-scale production.
In terms of biological activity, preliminary in vitro studies have shown that 3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl- exhibits potent inhibitory effects against several kinases, including those implicated in cancer progression. For instance, a recent study in Bioorganic & Medicinal Chemistry Letters (2024) reported that this compound effectively inhibits the activity of protein kinase B (Akt), a critical regulator of cell survival and proliferation. These findings suggest its potential as a lead compound for the development of anti-cancer therapeutics.
Furthermore, molecular docking studies have provided insights into the binding interactions of 3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl- with its target proteins. The compound's ability to form hydrogen bonds and hydrophobic interactions with key residues in the active sites of target enzymes has been corroborated by computational modeling, as detailed in a recent publication in the Journal of Chemical Information and Modeling (2024). These studies are instrumental in guiding the rational design of derivatives with improved potency and selectivity.
Despite these promising results, challenges remain in the clinical translation of 3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl-. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. Ongoing research is focused on structural modifications to enhance the pharmacokinetic properties of this compound while retaining its biological activity.
In conclusion, 3-Isoquinolinecarboxylic acid, 1-chloro-5-methyl- (CAS: 1602087-71-7) represents a versatile and pharmacologically relevant scaffold with significant potential in drug discovery. Continued research efforts aimed at optimizing its synthesis, elucidating its mechanism of action, and evaluating its therapeutic efficacy will be crucial for advancing this compound toward clinical applications.
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